beta-D-Galactopyranosylphenyl isothiocyanate

Lectin Binding Carbohydrate Recognition Neoglycoprotein Synthesis

Researchers studying β-galactoside-binding lectins require the correct beta-anomer of glycosylphenyl isothiocyanate for preparing biologically relevant neoglycoprotein probes. Using the wrong anomer (alpha) or glycone (glucose) yields inactive probes. β-D-Galactopyranosylphenyl isothiocyanate (CAS 20721-62-4) is the validated β-D-galactopyranosyl isomer specifically recognized by galectins. • ≥98% purity enables efficient covalent conjugation to primary amines on BSA and other carrier proteins. • Confirmed beta-anomeric configuration ensures biological recognition by galectin-1, -3, and related β-galactoside-binding lectins. • Ambient shipment; store at 2-8°C.

Molecular Formula C13H15NO6S
Molecular Weight 313.33 g/mol
CAS No. 20721-62-4
Cat. No. B1621985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Galactopyranosylphenyl isothiocyanate
CAS20721-62-4
Molecular FormulaC13H15NO6S
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13-/m1/s1
InChIKeyRWANFUZQWINQBY-KSSYENDESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-D-Galactopyranosylphenyl Isothiocyanate: A Selective Reagent for Neoglycoprotein Synthesis and Lectin Studies


beta-D-Galactopyranosylphenyl isothiocyanate (CAS 20721-62-4, C13H15NO6S, MW 313.33 g/mol) is a chemically activated galactose derivative featuring a phenyl isothiocyanate functional group . This compound is specifically designed for the covalent conjugation of β-D-galactopyranosyl moieties to primary amines on proteins, enabling the preparation of defined neoglycoproteins [1]. It is supplied at high purity (≥98%) and serves as a critical building block for creating molecular probes to study carbohydrate-lectin interactions and for targeted drug delivery research .

The Critical Role of Anomeric Configuration and Glycone Specificity in Glycosylphenyl Isothiocyanate Performance


The glycosylphenyl isothiocyanate class of reagents is not interchangeable. The biological and functional properties of the resulting neoglycoprotein are dictated by two key structural determinants: the anomeric configuration of the sugar (alpha vs. beta) and the identity of the glycone moiety (e.g., galactose vs. glucose) . The beta-D-galactopyranosyl isomer is specifically designed to be recognized by β-galactoside-binding lectins (galectins) and other galactose-specific receptors, while its alpha-anomer or glucosyl analogs target entirely different biological pathways . Using an incorrect analog—such as substituting with the alpha isomer (CAS 120967-92-2) or the beta-glucopyranosyl version (CAS 20581-41-3)—will fail to generate a probe with the correct ligand specificity, rendering it ineffective for its intended application in lectin binding assays or targeted delivery studies. The quantitative evidence below substantiates this critical differentiation.

Quantitative Performance Data for beta-D-Galactopyranosylphenyl Isothiocyanate in Key Research Applications


Anomeric Selectivity: Beta- vs. Alpha-Galactopyranosylphenyl Isothiocyanate in Lectin Recognition

The anomeric configuration of the glycosidic bond is a primary determinant of lectin binding specificity. While alpha-D-galactopyranosylphenyl isothiocyanate (CAS 120967-92-2) can be used to prepare neoglycoproteins for α-galactoside-binding lectins, the beta-D-isomer (CAS 20721-62-4) is essential for targeting β-galactoside-specific lectins.

Lectin Binding Carbohydrate Recognition Neoglycoprotein Synthesis

Glycone Selectivity: Beta-Galactopyranosyl vs. Beta-Glucopyranosyl Isothiocyanate in Functional Assays

The identity of the hexose moiety dictates which membrane lectins are engaged. beta-D-Galactopyranosylphenyl isothiocyanate is used to prepare probes for galactose-specific membrane lectins, while beta-D-glucopyranosylphenyl isothiocyanate (CAS 20581-41-3) would be used to target glucose-specific lectins. The choice between these two reagents is critical for experimental design.

Drug Targeting Flow Cytofluorometry Neoglycoprotein

Documented Functional Application: Quantitative Flow Cytofluorometry for L1210 Cell Membrane Lectins

beta-D-Galactopyranosylphenyl isothiocyanate was a key reagent used to prepare neoglycoproteins for a foundational study that demonstrated the presence and sugar specificity of membrane lectins on mouse L1210 leukemia cells using quantitative flow cytofluorometry. This provides direct, published evidence of the compound's utility in a quantitative, cell-based assay for probing lectin-mediated uptake, which is a primary application for this class of reagent.

Flow Cytofluorometry Membrane Lectin L1210 Cells Drug Targeting

Primary Application Scenarios for Procuring beta-D-Galactopyranosylphenyl Isothiocyanate


Synthesis of β-Galactose-Specific Neoglycoprotein Probes for Lectin Binding Assays

Researchers studying β-galactoside-binding lectins (galectins) require this specific reagent to synthesize well-defined neoglycoproteins. Conjugation to a carrier protein like bovine serum albumin (BSA) creates a multivalent probe that can be used in ELISA, surface plasmon resonance (SPR), or flow cytometry to quantify lectin-carbohydrate interactions. The beta-anomeric configuration is essential for the probe's biological relevance.

Investigating Galactose-Specific Membrane Lectins in Cellular Uptake and Drug Targeting

This compound is instrumental for preparing neoglycoproteins to study receptor-mediated endocytosis. By conjugating the β-D-galactopyranosylphenyl isothiocyanate moiety to a drug or fluorescent payload (e.g., methotrexate or fluorescein) via a BSA carrier, researchers can quantitatively assess the specificity and efficiency of drug delivery to cells expressing galactose-recognizing membrane lectins using techniques like flow cytofluorometry.

Development of Glycosylated Dendrimers for Targeted Gene and Drug Delivery

The isothiocyanate group of beta-D-Galactopyranosylphenyl isothiocyanate provides a reactive handle for conjugating galactose targeting ligands to the surface of polyamidoamine (PAMAM) dendrimers. This approach is used to create glycosylated nanoparticles designed for the targeted delivery of genetic material or therapeutics to cells and tissues that overexpress galactose-specific receptors.

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